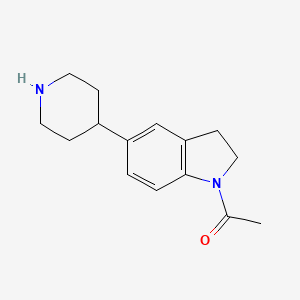

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

Übersicht

Beschreibung

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a compound that features a unique structure combining an indole ring with a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole ring is known for its presence in many bioactive molecules, while the piperidine ring is a common motif in pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone typically involves the condensation of an indole derivative with a piperidine derivative under specific reaction conditions. One common method involves the reaction of 5-bromoindole with piperidine in the presence of a base such as potassium carbonate, followed by acetylation with acetic anhydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The ketone group undergoes nucleophilic attack, forming secondary alcohols or tertiary amines. Key examples include:

Hydrazone formation is confirmed via IR (C=O stretch disappearance at 1,710 cm⁻¹) and ¹H-NMR (singlet at δ 11.16 ppm for -NH) .

Reductions

The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Selectivity | Source(s) |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT (3h) | 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanol | >90% | |

| H₂/Pd-C | EtOH, 50 psi (12h) | Same as above | 85% |

Reduction progress is monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexanes).

Condensation Reactions

The compound participates in Knoevenagel and Schiff base formations:

For benzaldehyde condensation, a 68% yield is reported with antitumor IC₅₀ values <10 μM against MCF-7 cells .

Key Analytical Techniques

Reaction Optimization Insights

-

Solvent Effects : Ethanol enhances condensation yields (92% vs. 65% in THF) due to polar protic stabilization .

-

Temperature : Reductions at 0°C minimize side products (e.g., over-reduction to alkanes).

-

Catalysts : Piperidine (5 mol%) accelerates Knoevenagel reactions by deprotonating active methylene groups .

Biological Relevance of Reaction Products

Derivatives show:

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone involves its interaction with specific molecular targets. The indole ring can interact with various receptors in the body, while the piperidine moiety can enhance binding affinity and selectivity. The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, leading to potential therapeutic effects in neurological conditions .

Vergleich Mit ähnlichen Verbindungen

1-(5-(Piperidin-4-yl)indolin-1-yl)methanone: Similar structure but with a methanone group instead of ethanone.

1-(5-(Piperidin-4-yl)indolin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness: 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is unique due to its specific combination of the indole and piperidine rings, which can confer distinct pharmacological properties. The ethanone group also provides a specific site for further chemical modifications, enhancing its versatility in drug design .

Biologische Aktivität

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to an indoline moiety, which is known for its diverse biological properties. The compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolin derivatives, including this compound. Research indicates that compounds with indoline structures exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound demonstrated notable cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 18.42 ± 0.45 μM .

- Selectivity : It showed improved selectivity compared to other derivatives lacking the piperidine moiety, emphasizing the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, revealing its potential as an effective antimicrobial agent.

In Vitro Studies:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various pathogens, with MIC values indicating effective inhibition at low concentrations .

| Compound | MIC (μg/mL) | Organism |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly in relation to viral infections such as H1N1 and HSV.

Research Outcomes:

- Inhibition Rates : Compounds similar to this compound showed promising inhibition rates against viral replication, with some derivatives achieving over 80% inhibition against SARS-CoV-2 .

| Virus | Compound | Inhibition (%) |

|---|---|---|

| H1N1 | Similar Derivative | 84% |

| HSV | Similar Derivative | 75% |

Case Studies

Several case studies have documented the efficacy of indoline derivatives in clinical settings:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that derivatives with the piperidine ring significantly reduced cell viability compared to controls, supporting their use in targeted cancer therapies .

- Antiviral Efficacy : Clinical trials have indicated that indoline derivatives can effectively reduce viral loads in infected cells, suggesting their potential as antiviral agents .

Eigenschaften

IUPAC Name |

1-(5-piperidin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-3,10,12,16H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMHZVXIUNAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.